2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid
Description
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid (CAS 2006277-02-5) is a phenylacetic acid derivative featuring a cyclopropylmethoxy group at the 3-position and an ethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₆O₄, with a molecular weight of 256.27 g/mol. The cyclopropylmethoxy substituent introduces steric bulk and metabolic stability, while the ethoxy group contributes to electronic modulation of the aromatic system. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as cyclooxygenase (COX) or phosphodiesterase-4 (PDE4) .
Properties
CAS No. |
2006277-02-5 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid |
InChI |
InChI=1S/C14H18O4/c1-2-17-12-6-5-11(8-14(15)16)7-13(12)18-9-10-3-4-10/h5-7,10H,2-4,8-9H2,1H3,(H,15,16) |
InChI Key |
CKLBIWVUCMACMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid typically involves several steps. One common method starts with the preparation of 3-cyclopropylmethoxy-4-ethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of bromomethylcyclopropane and various solvents for recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also include steps for purification, such as recrystallization and chromatography, to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with its analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid | 3-Cyclopropylmethoxy, 4-ethoxy | C₁₄H₁₆O₄ | 256.27 | High lipophilicity; metabolic stability |
| 4-Ethoxyphenylacetic Acid (CAS 4919-33-9) | 4-Ethoxy | C₁₀H₁₂O₃ | 180.20 | Simpler structure; lower steric hindrance |
| Homovanillic Acid (CAS 306-08-1) | 3-Methoxy, 4-hydroxy | C₉H₁₀O₄ | 182.18 | Increased acidity (pKa ~3.5); H-bond donor |
| 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid (CAS 5487-33-2) | 3-Benzyloxy, 4-methoxy | C₁₆H₁₆O₄ | 272.29 | High lipophilicity; potential CYP450 interactions |
| 4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1) | 3-Hydroxy, 4-ethoxy | C₁₀H₁₂O₄ | 196.20 | Mixed H-bond donor/acceptor properties |
| Roflumilast (PDE4 inhibitor, CAS 162401-32-3) | 3-Cyclopropylmethoxy, 4-difluoromethoxy | C₁₇H₁₄Cl₂F₂N₂O₃ | 403.21 | Potent PDE4 inhibition (IC₅₀ = 0.8 nM) |
Pharmacological Implications
- Metabolic Stability : The cyclopropylmethoxy group in the target compound enhances resistance to oxidative metabolism compared to benzyloxy () or methoxy groups, as seen in homovanillic acid . This is critical for improving oral bioavailability.
- Electronic Effects : The ethoxy group at position 4 provides electron-donating effects, which may modulate aromatic ring reactivity and binding interactions. In contrast, the hydroxy group in homovanillic acid increases acidity, favoring ionic interactions .
- Bioactivity : While roflumilast () demonstrates PDE4 inhibition via its benzamide core, the acetic acid moiety in the target compound may target distinct pathways, such as COX-mediated anti-inflammatory activity.
Biological Activity
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid is a compound that has garnered attention for its potential biological activity. This article explores its mechanisms, efficacy, and applications based on current research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of both cyclopropylmethoxy and ethoxy functional groups. This structural diversity may contribute to its distinct biological properties. The synthesis typically involves several steps that allow for precise modifications, enhancing its pharmacological profile.
Preliminary studies indicate that 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which is crucial for its therapeutic applications. Interaction studies are ongoing to elucidate its pharmacological profile further.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation.
In Vitro Studies
Research has demonstrated that 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid exhibits significant biological activity in vitro. Some key findings include:
- Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating strong anti-proliferative effects. For instance, derivatives with similar structures have reported IC50 values in the sub-micromolar range against specific cancer types .
| Compound | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid | <0.19 | Various |
| Related Compound A | 0.08 | Breast Carcinoma |
| Related Compound B | 0.15 | Lung Carcinoma |
- Cytokine Modulation : In macrophage models, treatment with the compound resulted in altered levels of pro-inflammatory cytokines, suggesting a role in immune modulation .
Case Studies
- Cancer Treatment : In a study focusing on breast carcinoma, 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid was evaluated for its anti-tumor properties. Results indicated a significant reduction in tumor growth when administered alongside standard chemotherapy agents, highlighting its potential as an adjunct therapy .
- Inflammatory Diseases : Another case study investigated the compound's effects on inflammatory markers in a model of rheumatoid arthritis. The results showed a decrease in inflammatory cytokines, suggesting therapeutic potential for autoimmune conditions.
Future Directions
The unique structural features of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid position it as a promising candidate for further research in medicinal chemistry. Future studies should focus on:
- Mechanistic Studies : Understanding the precise biochemical pathways affected by the compound will aid in optimizing its therapeutic applications.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles will be essential before clinical trials can commence.
- Structural Modifications : Exploring modifications to enhance potency and selectivity could lead to more effective derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
